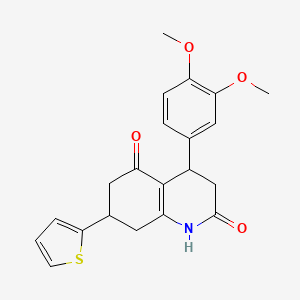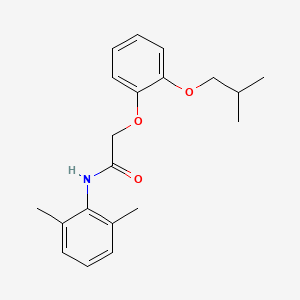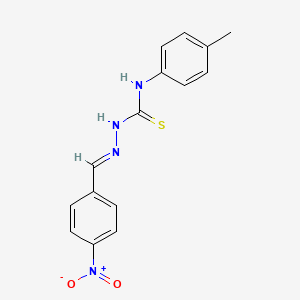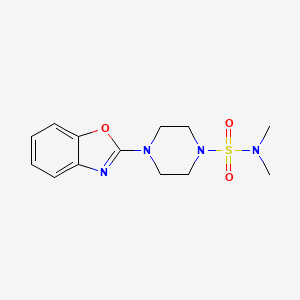![molecular formula C19H18N2OS B5603503 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazole derivatives, including those related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, are often synthesized using electrophilic building blocks that facilitate the formation of ring structures. A common approach involves the reaction of N-phenylacetamide or similar compounds with electrophilic reagents to form thiazole rings through cyclization reactions. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides highlights a method that could be analogous to the synthesis of the compound (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences the chemical behavior and interactions of these molecules. Spectral studies, including NMR and X-ray crystallography, are typically employed to confirm the structures of such compounds. For example, analytical and spectral studies confirmed the structure of various thiazolo[3,2-a]pyrimidinone products, offering insights into the structural aspects of related compounds (Janardhan et al., 2014).
Chemical Reactions and Properties
Thiazole derivatives engage in a variety of chemical reactions, leveraging the reactivity of the thiazole ring. These reactions include nucleophilic substitutions and electrophilic additions, which can be used to modify the compound or introduce new functional groups. The chemical properties of thiazole derivatives are influenced by the presence of nitrogen and sulfur atoms in the ring, which can act as sites for chemical reactivity.
Physical Properties Analysis
The physical properties of thiazole derivatives like this compound are determined by their molecular structure. These properties may include melting points, solubility in various solvents, and crystallinity. Such characteristics are essential for understanding the compound's behavior in different environments and for its formulation in applications.
Chemical Properties Analysis
The chemical properties of this compound and related thiazole derivatives are characterized by their reactivity towards various reagents. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic attack, while the amide group can participate in hydrogen bonding and other interactions. These properties are crucial for the compound's potential biological activities and interactions with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its derivatives are involved in the synthesis of thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as electrophilic building blocks. This route offers a method for ring annulation, producing thiazolo[3,2-a]pyrimidinone products with confirmed structures through analytical and spectral studies, including single crystal X-ray data (B. Janardhan et al., 2014).
- The compound's derivatives have been synthesized and evaluated for antioxidant activity through molecular docking against the antioxidant enzyme receptor, showing significant antioxidant efficacy. Spectral performances and quantum chemical calculations at the DFT/B3LYB level were utilized to elucidate their properties (A. Hossan, 2020).
Pharmacological Applications
- A study focused on the synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. These compounds displayed outstanding activity in seizure tests, indicating their potential as novel anticonvulsants (Harold Kohn et al., 1993).
- Another research explored the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds, particularly one analog, showed similar potency and better solubility compared to BPTES, inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (K. Shukla et al., 2012).
Antimicrobial and Antitumor Activities
- Certain derivatives were synthesized and docked on cyclooxygenase enzymes, showing significant analgesic response in comparison with standard drugs. Molecular docking studies suggested these compounds as potential analgesic agents (Arvind Kumar et al., 2019).
- A set of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (L. Yurttaş et al., 2015).
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)11-17-13-20-19(23-17)21-18(22)12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAJLGUKSYEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)

![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)



![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)
![ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5603518.png)